Benzene, 1-((2-(4-(1,1-difluoroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- is a complex organic compound with the Chemical Abstracts Service (CAS) number 80853-82-3. Its molecular formula is , and it has a molecular weight of approximately 412.47 g/mol. This compound features a benzene ring substituted with various functional groups, including difluoroethoxy and phenoxy moieties, making it of interest in chemical research and potential applications.
Benzene, 1-((2-(4-(1,1-difluoroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- is classified as an aromatic compound due to the presence of the benzene ring. It falls under the category of organic compounds with specific applications in pharmaceuticals and agrochemicals.
The synthesis of Benzene, 1-((2-(4-(1,1-difluoroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- typically involves several steps that include:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yields and purity but are often proprietary or detailed in specialized literature .
The molecular structure of Benzene, 1-((2-(4-(1,1-difluoroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- features:
This structure contributes to its unique chemical properties and reactivity.
The compound's structural data can be represented in various formats such as SMILES or InChI codes for computational modeling and analysis. For example, its SMILES representation could look something like this (hypothetical): C(C(C(C(C(F)(F))C(C)C)C)C)C
.
Benzene, 1-((2-(4-(1,1-difluoroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- may undergo various chemical reactions typical for aromatic compounds:
Technical details regarding specific reaction pathways would require empirical data from synthetic studies or literature reviews on similar compounds .
The mechanism of action for Benzene, 1-((2-(4-(1,1-difluoroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- is not extensively documented but can be inferred based on its structure.
The compound may interact with biological targets through:
Data regarding specific biological assays or mechanisms would enhance understanding but are not readily available in public databases .
Benzene, 1-((2-(4-(1,1-difluoroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- is expected to have physical properties typical of organic compounds:
Key chemical properties include:
Relevant data on reactivity with acids or bases would further elucidate its chemical behavior .
Benzene, 1-((2-(4-(1,1-difluoroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- has potential applications in several areas:
Further research into its biological activity and efficacy could expand its applications within these fields .